molecular formula C23H23N5OS B2461341 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 896303-43-8

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2461341
CAS No.: 896303-43-8
M. Wt: 417.53
InChI Key: JIABMLKOQYEVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound appear to be the dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and enoyl ACP reductase enzymes . This interaction likely inhibits the activity of these enzymes, thereby disrupting essential biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes. The inhibition of these enzymes disrupts these pathways, leading to impaired bacterial growth and survival .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes, leading to impaired bacterial growth and survival . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Biological Activity

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular formula is C22H24N4SC_{22}H_{24}N_4S, with a molecular weight of approximately 396.52 g/mol. Its unique structural features include:

Structural Feature Description
Triazole Ring A five-membered ring that enhances biological activity through interactions with biological targets.
Pyrrole Moiety Contributes to the compound's reactivity and potential enzyme inhibition.
Sulfanyl Group May facilitate interactions with thiol-containing biomolecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The controlled reaction environment is crucial for preventing side reactions and ensuring the desired product formation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes or modulation of receptor functions, which can lead to the disruption of bacterial cell division or induction of apoptosis in target cells .

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 0.80.8 to 100μg/mL100\mu g/mL for various strains .
  • Antitubercular Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to active sites of key enzymes involved in bacterial metabolism, suggesting a targeted mechanism of action .

Summary of Biological Activities

Activity Type Target Pathogen/Enzyme MIC (µg/mL) Notes
AntibacterialVarious Gram-positive/negative bacteria0.8 - 100Effective against multiple strains
AntitubercularMycobacterium tuberculosisNot specifiedPromising results in preliminary studies
Enzyme InhibitionDihydrofolate reductaseNot specifiedPotential therapeutic target identified

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-18-10-12-20(13-11-18)24-22(29)17-30-23-26-25-21(16-19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABMLKOQYEVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.